molecular formula C23H16ClN3 B2934409 3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901006-15-3

3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2934409
CAS No.: 901006-15-3
M. Wt: 369.85
InChI Key: KXSQJWBXGJOVKM-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole fused with a quinoline core. This scaffold is known for its pharmacological versatility, including anti-inflammatory, anticancer, and receptor-modulating activities . The compound’s structure includes a 4-chlorophenyl group at position 3, a methyl group at position 8, and a phenyl group at position 1 (Figure 1). These substituents influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

3-(4-chlorophenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3/c1-15-7-12-21-19(13-15)23-20(14-25-21)22(16-8-10-17(24)11-9-16)26-27(23)18-5-3-2-4-6-18/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSQJWBXGJOVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Quinoline derivatives have been reported to inhibit various enzymes such as tyrosine kinases, topoisomerase, and DHODH kinase. These enzymes play crucial roles in cellular processes such as DNA replication and signal transduction, making them potential targets for therapeutic intervention.

Mode of Action

For instance, they can inhibit the activity of enzymes, thereby disrupting the normal functioning of cells. More research is needed to elucidate the specific interactions of 3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline with its targets.

Pharmacokinetics

Quinolone agents, which share a similar structure, are known for their broad-spectrum activity and excellent tissue penetration. These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy.

Result of Action

Quinoline derivatives have been reported to exhibit various biological activities, including antioxidant action and anticancer activity. These activities suggest that the compound could induce changes at the molecular and cellular levels, potentially leading to therapeutic effects.

Biological Activity

3-(4-Chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H16ClN3C_{23}H_{16}ClN_3 with a molecular weight of 369.85 g/mol. The compound features a pyrazoloquinoline core structure, which is known for various biological activities including anti-inflammatory and anticancer effects .

Anti-inflammatory Effects

Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. A study focused on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells demonstrated that certain derivatives effectively inhibit NO production, comparable to established anti-inflammatory agents .

Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives

Compound IDInhibition of NO Production (%)IC50 (µM)Mechanism of Action
2i8510iNOS and COX-2 inhibition
2m8012iNOS and COX-2 inhibition

The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in inflammatory responses .

Anticancer Properties

Several studies have evaluated the anticancer potential of pyrazolo[4,3-c]quinoline derivatives. For instance, compounds have shown activity against various cancer cell lines through mechanisms that may involve the modulation of apoptotic pathways and cell cycle arrest .

Table 2: Anticancer Activity Against Various Cell Lines

Compound IDCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BHeLa20Cell cycle arrest
Compound CA54918Inhibition of proliferation

Study on Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis was conducted to identify structural features that contribute to the biological activity of pyrazolo[4,3-c]quinoline derivatives. The study revealed that specific substitutions on the phenyl ring significantly enhance anti-inflammatory potency .

Evaluation of Free Radical Scavenging Ability

Another aspect of the biological activity assessed was the free radical scavenging ability of pyrazolo[4,3-c]quinoline derivatives. The compounds exhibited varying degrees of antioxidant activity, suggesting potential applications in oxidative stress-related conditions .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[4,3-c]quinoline Derivatives

Structural Variations and Substitution Patterns

Pyrazolo[4,3-c]quinolines exhibit diverse biological activities depending on substituent positions and types. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Key Activities References
Target Compound 3-(4-ClPh), 8-Me, 1-Ph C23H16ClN3 Under investigation (structural basis)
3-Amino-4-(4-HOPhNH)-1H-pyrazolo[4,3-c]Q (2i ) 3-NH2, 4-(4-hydroxyphenylamino) C16H12N4O Anti-inflammatory (IC50 ≈ 1400W)
8-Ethoxy-3-(4-FPh)-1H-pyrazolo[4,3-c]Q 8-OEt, 3-(4-FPh) C18H14FN3O Not specified (structural analog)
ELND006 4-Cyclopropyl, 7,8-diF, 5-(CF3PhSO2) C21H15F5N3O2S Gamma-secretase inhibition (Aβ selective)
2-(4-BrPh)-2H-pyrazolo[4,3-c]Q (9b ) 2-(4-BrPh) C16H10BrN3 Anticancer, receptor ligand

Key Observations :

  • Electron-Withdrawing Groups (Cl, F, Br): Enhance receptor binding and metabolic stability. The 4-chlorophenyl group in the target compound may improve lipophilicity and target affinity compared to non-halogenated analogs .
  • Amino and Hydroxyl Groups: Compounds like 2i show potent anti-inflammatory activity due to hydrogen-bonding interactions with enzymes like iNOS and COX-2 .
  • Bulkier Substituents (e.g., CF3PhSO2 in ELND006): Improve selectivity for specific targets (e.g., Aβ over Notch in gamma-secretase inhibition) .

Pharmacological Profiles

Anti-Inflammatory Activity
  • Target Compound vs. The absence of a polar group (e.g., -NH2 or -OH) in the target compound may reduce its potency compared to 2i .
  • Comparison with ELND006/007 : ELND derivatives prioritize enzyme selectivity over broad anti-inflammatory effects, highlighting how substituent choice directs therapeutic application .
Anticancer Activity
  • Target Compound vs. The target compound’s methyl and phenyl groups may favor hydrophobic interactions in tumor microenvironments .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline, and how can reaction conditions be optimized?

  • Methodology : A common approach involves cyclocondensation of 2,4-dichloroquinoline-3-carbonitrile derivatives with substituted hydrazines. For example, introducing amino groups at specific positions requires controlled nucleophilic substitution under reflux with anhydrous solvents (e.g., ethanol or xylene) . Optimization may involve adjusting stoichiometry, solvent polarity, and temperature to enhance regioselectivity. Electrochemical synthesis methods, such as those used for pyrazoloquinoline derivatives, can also be adapted by modifying electrode materials and current density to improve yields .
  • Key Data : For a related compound, 7-(4-chlorophenyl)-pyrano[3,4-c]pyrazolo[4,3-f]quinoline, IR and NMR data (e.g., δH 7.57–8.59 ppm for aromatic protons) confirm successful synthesis .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodology : Use a combination of:

  • 1H/13C NMR : Assign aromatic proton signals (e.g., δH 7.5–8.6 ppm for pyrazoloquinoline core) and cross-validate with DEPT/HSQC spectra .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly for the chlorophenyl and methyl substituents .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 336.0897 for a related analog) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodology : Screen against bacterial β-glucuronidase (targeting chemotherapy-induced intestinal damage) using fluorometric assays. Pyrazolo[4,3-c]quinoline derivatives have shown IC50 values in the micromolar range, with substituents like 4-chlorophenyl enhancing inhibitory activity .

Advanced Research Questions

Q. How can contradictory biological activity data for pyrazoloquinoline analogs be resolved?

  • Methodology :

  • SAR Analysis : Compare substituent effects. For example, ELND006 (4-cyclopropyl-7,8-difluoro analog) exhibits γ-secretase inhibition, while 3-amino derivatives may target CDK2/cyclin A .
  • Computational Docking : Use molecular dynamics simulations to assess binding affinity variations caused by steric effects from the 8-methyl group or electronic contributions from the 4-chlorophenyl ring .

Q. What strategies improve crystallinity for X-ray studies of pyrazoloquinoline derivatives?

  • Methodology :

  • Co-crystallization : Add small-molecule co-formers (e.g., acetic acid) to stabilize lattice packing.
  • Temperature Gradients : Use SHELX-compatible data collection protocols with temperature-controlled systems (e.g., 100–150 K) to minimize thermal motion artifacts .

Q. How can regioselective functionalization at the quinoline C-3 or pyrazole N-1 positions be achieved?

  • Methodology :

  • Directed Metalation : Employ LDA (lithium diisopropylamide) at low temperatures (–78°C) to deprotonate the quinoline C-3 position, followed by electrophilic quenching (e.g., alkyl halides) .
  • Buchwald-Hartwig Coupling : Introduce aryl groups at N-1 using Pd catalysts (e.g., Pd2(dba)3/Xantphos) and aryl boronic acids .

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